molecular formula C21H23NO4S B1680418 Racecadotril CAS No. 81110-73-8

Racecadotril

Cat. No. B1680418
CAS RN: 81110-73-8
M. Wt: 385.5 g/mol
InChI Key: ODUOJXZPIYUATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04513009

Procedure details

To a stirred ice-cold solution of 2.85 g (12 mmoles) 3-acetylthio-2-benzylpropanoic acid in 20 ml THF are successively added a mixture of 4.04 g (12 mmoles) glycine benzyl ester p.tosylate and 1.71 ml triethylamine in 20 ml CHCl3, a solution of 1.83 g (12 mmoles) HOBT in 15 ml THF, and a solution of 2.63 g (12.8 mmoles) DCC in 10 ml CHCl3.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.83 g
Type
reactant
Reaction Step Six
Name
Quantity
2.63 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
15 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([S:4][CH2:5][CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:7]([OH:9])=O)(=[O:3])[CH3:2].[CH2:17]([O:24][C:25](=[O:28])[CH2:26][NH2:27])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.S(C1C=CC(C)=CC=1)([O-])(=O)=O.C1C=CC2N(O)N=NC=2C=1.C1CCC(N=C=NC2CCCCC2)CC1>C1COCC1.C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH2:17]([O:24][C:25](=[O:28])[CH2:26][NH:27][C:7](=[O:9])[CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][S:4][C:1](=[O:3])[CH3:2])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.71 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)O)CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Step Six
Name
Quantity
1.83 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Seven
Name
Quantity
2.63 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Nine
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(CNC(C(CSC(C)=O)CC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04513009

Procedure details

To a stirred ice-cold solution of 2.85 g (12 mmoles) 3-acetylthio-2-benzylpropanoic acid in 20 ml THF are successively added a mixture of 4.04 g (12 mmoles) glycine benzyl ester p.tosylate and 1.71 ml triethylamine in 20 ml CHCl3, a solution of 1.83 g (12 mmoles) HOBT in 15 ml THF, and a solution of 2.63 g (12.8 mmoles) DCC in 10 ml CHCl3.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.83 g
Type
reactant
Reaction Step Six
Name
Quantity
2.63 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
15 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([S:4][CH2:5][CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:7]([OH:9])=O)(=[O:3])[CH3:2].[CH2:17]([O:24][C:25](=[O:28])[CH2:26][NH2:27])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.S(C1C=CC(C)=CC=1)([O-])(=O)=O.C1C=CC2N(O)N=NC=2C=1.C1CCC(N=C=NC2CCCCC2)CC1>C1COCC1.C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH2:17]([O:24][C:25](=[O:28])[CH2:26][NH:27][C:7](=[O:9])[CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][S:4][C:1](=[O:3])[CH3:2])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.71 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)O)CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Step Six
Name
Quantity
1.83 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Seven
Name
Quantity
2.63 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Nine
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(CNC(C(CSC(C)=O)CC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.